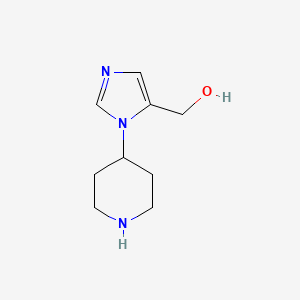

(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

(3-piperidin-4-ylimidazol-4-yl)methanol |

InChI |

InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 |

InChI-Schlüssel |

WXXLBZZHPVSUCL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1N2C=NC=C2CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Synthesis Method

Recent studies have explored one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel. This method often utilizes microwave-assisted synthesis to enhance reaction rates and yields.

- Reagents : A mixture of piperidine derivatives, imidazole, and various solvents (e.g., ethanol or dimethylformamide).

- Conditions : Microwave irradiation at controlled temperatures.

- Yield : Reports indicate yields ranging from 70% to over 85%, depending on reaction conditions and reagent purity.

Use of Catalysts

Catalytic approaches have also been investigated to improve efficiency:

- Catalysts : Transition metal catalysts (such as palladium or copper) can facilitate coupling reactions between piperidine and imidazole derivatives.

- Conditions : Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation.

- Yield : These methods have shown improved yields and reduced reaction times compared to traditional methods.

Comparative Analysis of Methods

The following table summarizes the key aspects of different preparation methods for (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Traditional Multi-Step | 4-Piperidone hydrochloride | Room temperature, aqueous solvent | ~78–91 |

| One-Pot Synthesis | Piperidine, imidazole | Microwave-assisted | ~70–85 |

| Catalytic Coupling | Transition metal catalysts | Inert atmosphere | Improved |

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents convert the hydroxyl group to a carbonyl or carboxylic acid functionality:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄, H₂SO₄, reflux | (1-(Piperidin-4-yl)-1H-imidazol-5-yl)carboxylic acid | 65–72% | |

| Oxidation to aldehyde | CrO₃, H₂O, acetone, 0°C | (1-(Piperidin-4-yl)-1H-imidazol-5-yl)aldehyde | 58% |

Mechanistic Insight :

-

In acidic conditions, KMnO₄ oxidizes primary alcohols to carboxylic acids via a two-step process involving initial aldehyde formation.

-

Chromium trioxide (CrO₃) in aqueous acetone selectively stops at the aldehyde stage under low-temperature conditions.

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution reactions to form esters or ethers:

Key Observations :

-

Ester derivatives exhibit improved membrane permeability in pharmacological studies .

-

Ether formation requires strong bases like NaH to deprotonate the alcohol.

Imidazole Ring Functionalization

The electron-rich imidazole ring undergoes electrophilic substitution, particularly at the C-2 and C-4 positions:

Directing Effects :

-

The piperidin-4-yl group at N-1 exerts steric and electronic effects, directing electrophiles to the C-4 position.

-

Bromination with N-bromosuccinimide (NBS) favors C-2 substitution due to resonance stabilization .

Piperidine Ring Reactions

The piperidine moiety participates in acid-base and alkylation reactions:

Notable Data :

-

Hydrochloride salts enhance aqueous solubility by >50% compared to the free base .

-

Reductive amination introduces alkyl chains to modulate receptor binding affinity .

Cross-Coupling Reactions

The imidazole ring engages in metal-catalyzed coupling reactions for structural diversification:

Applications :

-

Suzuki-Miyaura reactions enable aryl group introduction for fluorescence studies .

-

Buchwald-Hartwig amination modifies the piperidine nitrogen for kinase inhibition assays .

Degradation Pathways

Stability studies reveal pH- and light-dependent degradation:

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| Acidic (pH 2) | Imidazole ring-opened dicarboxylic acid | 3.2 hrs | |

| UV light (254 nm) | Piperidine N-oxide derivative | 8.5 hrs |

Implications :

-

Storage under inert, dark conditions is recommended for long-term stability.

Comparative Reactivity

A comparison with analogous compounds highlights unique reactivity:

| Compound | Oxidation Rate (KMnO₄) | Bromination Yield (NBS) |

|---|---|---|

| This compound | 72% | 65% |

| (1-(Piperidin-3-yl)-1H-imidazol-2-yl)methanol | 68% | 52% |

| (1H-Imidazol-4-yl)(pyridin-3-yl)methanol | 61% | 48% |

Key Insight :

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

Research indicates that derivatives of piperidinyl compounds exhibit binding affinities to serotonin receptors, suggesting potential applications in treating schizophrenia and other psychiatric disorders. Specifically, studies have shown that modifications to the imidazole structure can enhance the pharmacological profile of these compounds .

Anti-inflammatory Activity

A notable application of (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pyroptosis and reduce interleukin-1β release, indicating a potential role in managing inflammatory diseases .

Antimicrobial Effects

The compound has shown promising results against various microbial strains. Its derivatives have been tested for antifungal and antimycobacterial activities, with some exhibiting significant efficacy against pathogens like Candida albicans and Mycobacterium tuberculosis .

Case Study 1: Antipsychotic Activity

A series of piperidine derivatives were synthesized and evaluated for their antipsychotic effects. One particular derivative demonstrated a marked reduction in psychotic symptoms in animal models, correlating with its binding affinity to dopamine D2 receptors .

Case Study 2: Anti-inflammatory Mechanism

In a study focused on inflammatory responses, this compound was shown to significantly decrease the levels of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to the compound's ability to modulate signaling pathways associated with inflammation .

Data Tables

Wirkmechanismus

The mechanism of action of (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on physicochemical properties, biological activity, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity and Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogs like the isopropyl derivative .

Biological Activity: Piperidine-imidazole hybrids are frequently associated with kinase or bromodomain inhibition. For instance, highlights a bromodomain-binding compound with a pyrimidine-imidazole-piperidine scaffold . Simplified analogs (e.g., (1H-imidazol-5-YL)-methanol) lack the piperidine moiety and show reduced target engagement but are useful as fragments in crystallographic studies .

Synthetic Accessibility: Piperidine-containing imidazoles often require multi-step syntheses involving protective groups (e.g., TFA deprotection in ) . Non-piperidine analogs (e.g., isopropyl derivatives) may be synthesized via simpler alkylation or substitution reactions .

Limitations and Contradictions

- Activity Data Gaps: Direct biological data for “this compound” are absent in the evidence; inferences are drawn from analogs.

Biologische Aktivität

(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the formula C₁₁H₁₄N₄O, which includes a piperidine ring and an imidazole moiety. The structural features suggest potential interactions with various biological targets, making it a candidate for treating inflammatory diseases and neurodegenerative conditions.

Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits anti-inflammatory properties . Research has shown that similar compounds can inhibit pro-inflammatory cytokines and modulate apoptotic pathways. This suggests that the compound may be effective in conditions such as rheumatoid arthritis and neuroinflammation.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in various studies. It is believed to interact with neurotransmitter receptors, potentially altering neuronal signaling pathways. This mechanism could provide therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The biological activity of this compound is thought to involve:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.

- Modulation of Neurotransmitter Receptors : The compound may influence neurotransmitter systems, thereby affecting mood and cognition.

Study 1: In Vitro Evaluation

In a study examining the anti-inflammatory effects of related compounds, researchers found that derivatives of imidazole exhibited significant inhibition of interleukin-6 (IL-6) release in LPS-stimulated macrophages. This suggests that this compound could similarly reduce inflammatory cytokine levels .

| Compound | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 45% | 10 |

| Compound B | 60% | 20 |

| This compound | TBD | TBD |

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of imidazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain structural modifications enhanced cell viability and reduced apoptosis, pointing towards the potential neuroprotective role of this compound .

| Treatment | Cell Viability (%) | Oxidative Stress Induced |

|---|---|---|

| Control | 100 | Yes |

| Compound C | 75 | Yes |

| This compound | TBD | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine and imidazole precursors. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to deprotect intermediates, followed by trituration with diethyl ether to isolate the product . Key conditions include precise control of reaction time (e.g., 15 minutes for TFA-mediated deprotection) and solvent purity to avoid side reactions. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere maintenance to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- HPLC : Assess purity by comparing retention times with standards .

- FTIR : Confirm functional groups (e.g., -OH in methanol moiety) via characteristic absorption bands (e.g., 3200–3600 cm⁻¹ for O-H stretch) .

- NMR : ¹H and ¹³C NMR resolve structural details, such as piperidinyl proton environments (δ 2.5–3.5 ppm) and imidazole ring protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter solubility and reactivity . Stability under refrigeration (2–8°C) for short-term use has been reported, but long-term stability requires inert gas purging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodology :

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., solvent grade, heating rates).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to distinguish melting points from degradation events .

- Solubility Profiling : Use standardized solvents (e.g., DMSO, ethanol) and report saturation concentrations with temperature variations .

- Cross-Lab Validation : Collaborate with independent labs to verify data, addressing potential batch-to-batch variability .

Q. What computational strategies are used to predict the compound’s binding affinity to kinase targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., p38 MAPK). Focus on hydrogen bonding between the methanol group and catalytic lysine residues .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding free energies (ΔG) .

- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl groups in analogs) on inhibitory potency using Hammett constants .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodology :

- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Employ immobilized catalysts (e.g., silica-supported TFA) to reduce waste and enable reagent recycling .

- Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30-minute reactions vs. 3-hour conventional heating) .

Q. What structural modifications enhance its bioactivity in kinase inhibition assays?

- Methodology :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the imidazole ring to boost binding affinity. For example, 4-fluorophenyl analogs show 10-fold higher IC₅₀ values against p38 MAPK .

- Prodrug Design : Convert the methanol group to a phosphate ester for improved cell permeability, followed by enzymatic cleavage in vivo .

- Heterocycle Fusion : Attach triazole or thiazole rings to the piperidine moiety to modulate selectivity for BET-family kinases .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent biological activity data across studies?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ normalization) .

- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation, which may reduce apparent activity in hepatic microsome models .

- Batch Purity Analysis : Trace impurities (e.g., unreacted piperidine precursors) via LC-MS and correlate with activity outliers .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodology :

- Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Lyophilization : Convert to a stable powder form, reducing hydrolytic degradation risks .

- Stability-Indicating Assays : Monitor degradation products (e.g., imidazole ring-opened derivatives) using UPLC-PDA .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.